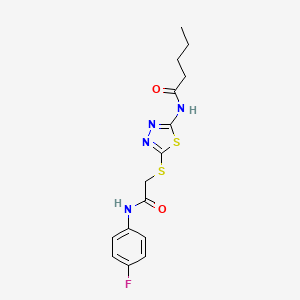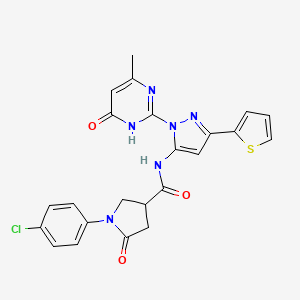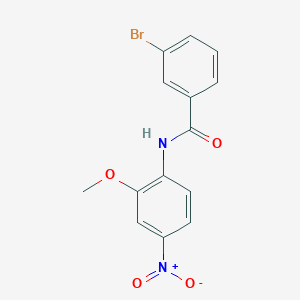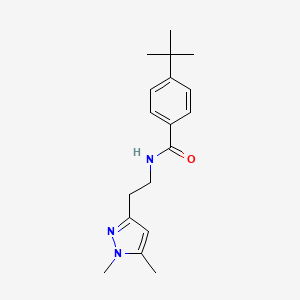
N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide, commonly known as CTB, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. CTB is a potent inhibitor of the protein-protein interaction between the oncogene c-Myc and its partner protein Max, making it a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
CTB has been widely used in the scientific community for its potential applications in cancer research. As mentioned earlier, CTB is a potent inhibitor of the c-Myc/Max protein-protein interaction, which is essential for the growth and proliferation of cancer cells. Inhibition of this interaction by CTB has been shown to induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CTB has been shown to inhibit tumor growth in mouse models of breast cancer.
Mecanismo De Acción
The mechanism of action of CTB involves its binding to the bHLHZip domain of c-Myc, preventing its interaction with Max. This disrupts the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activation of genes involved in cell proliferation and survival. Inhibition of this interaction by CTB leads to the downregulation of these genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CTB has been shown to have other biochemical and physiological effects. CTB has been reported to inhibit the growth of the malaria parasite Plasmodium falciparum, making it a potential candidate for the treatment of malaria. CTB has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that CTB may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTB is its potency as a c-Myc/Max inhibitor. CTB has been shown to have an IC50 value of 2.7 μM in vitro, making it a highly effective inhibitor. Additionally, CTB has been shown to be selective for the c-Myc/Max interaction, with little to no effect on other bHLHZip proteins. However, one limitation of CTB is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
The potential applications of CTB in cancer research and other fields make it an exciting area of study for future research. One potential direction for future research is the development of more potent and selective CTB analogs. Another area of research could be the investigation of the effects of CTB on other c-Myc-mediated pathways, such as those involved in cell metabolism and differentiation. Additionally, the potential use of CTB in combination with other cancer therapies, such as chemotherapy and immunotherapy, could be explored.
Métodos De Síntesis
The synthesis of CTB involves a multi-step process, starting with the reaction of 3-chlorothiophene-2-carbonyl chloride with sodium cyanide to form 3-cyanothiophene-2-carbonyl chloride. The resulting compound is then reacted with 4-hydroxypyridine in the presence of potassium carbonate to yield 3-(pyridin-4-yloxy)benzoyl cyanide. Finally, the cyanide group is hydrolyzed to form the desired product, CTB. The overall yield of this process is approximately 40%.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-pyridin-4-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-17(6-9-23-12-17)20-16(21)13-2-1-3-15(10-13)22-14-4-7-19-8-5-14/h1-5,7-8,10H,6,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZOUYBFYLKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)



![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)

![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)
![1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2899719.png)
![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)
![1-{[6-(4-Fluorophenyl)pyridin-3-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B2899726.png)
